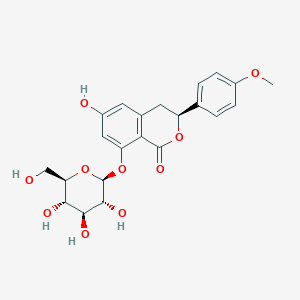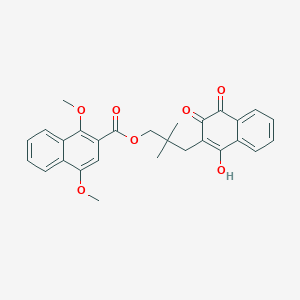
Rhinacanthin Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhinacanthin Q is a natural product found in Rhinacanthus nasutus with data available.
Scientific Research Applications
1. Antitumor Activity
2. Anti-Inflammatory and Anti-Oxidative Effects
Rhinacanthin Q has been found to exhibit anti-inflammatory and antioxidative properties, especially in the context of diabetic complications. For instance, it ameliorates hyperglycemia, hyperlipidemia, and pancreatic destruction in diabetic rats, indicating its potential as a therapeutic agent for diabetes and related disorders (Adam et al., 2016).
3. Antimicrobial Effects
Rhinacanthin Q shows promising antimicrobial properties. Studies have highlighted its activity against various bacteria and viruses, suggesting its potential use as an antimicrobial agent. This is particularly significant given the increasing issue of antibiotic resistance and the need for novel antimicrobial compounds (Sendl et al., 1996).
4. Potential in Bone Disease Treatment
Research has also pointed towards the potential use of rhinacanthin Q in treating bone diseases. It inhibits osteoclast differentiation and bone resorption, suggesting a role in managing conditions like osteoporosis and other bone-related disorders (Tomomura et al., 2015).
5. Neuroprotective Effects
Rhinacanthin Q has been shown to have potential neuroprotective effects. For example, it has shown efficacy in treating Parkinson's disease in animal models, suggesting its use in managing neurodegenerative diseases (Saleem et al., 2021).
properties
Product Name |
Rhinacanthin Q |
|---|---|
Molecular Formula |
C28H26O7 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] 1,4-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C28H26O7/c1-28(2,14-21-23(29)17-10-6-7-11-18(17)24(30)25(21)31)15-35-27(32)20-13-22(33-3)16-9-5-8-12-19(16)26(20)34-4/h5-13,29H,14-15H2,1-4H3 |
InChI Key |
PLRHCWSHDGZDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=C(C4=CC=CC=C4C(=C3)OC)OC |
synonyms |
hinacanthin Q rhinacanthin-Q |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



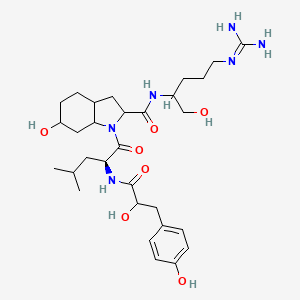
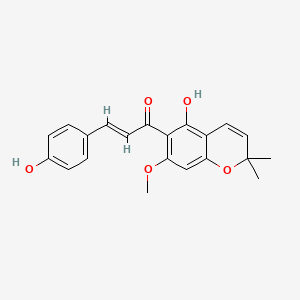
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)
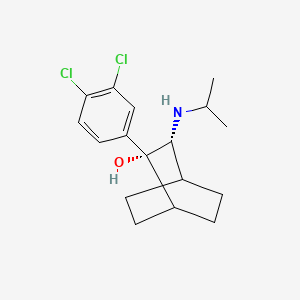
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)
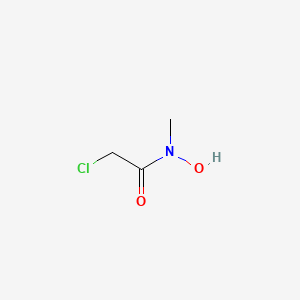
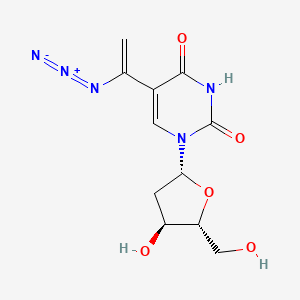
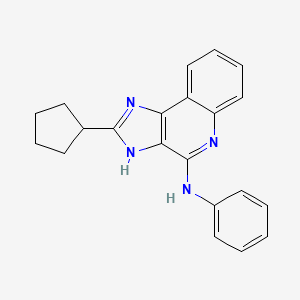
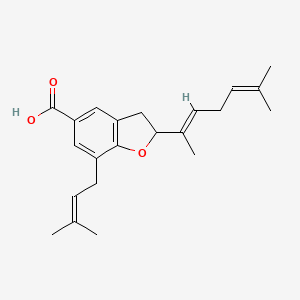
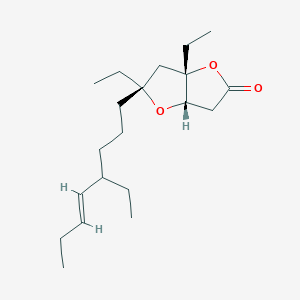
![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)
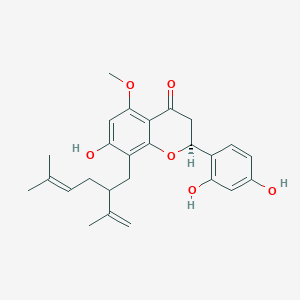
![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)
